molecular formula C22H22N4O2S B2681665 N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251547-19-9

N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2681665
CAS No.: 1251547-19-9
M. Wt: 406.5
InChI Key: HCGHPNOUSMVGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is characterized by a fused triazole and pyridine ring system, which is substituted with a methyl group at position 3, a sulfonamide moiety at position 8, and N-linked benzyl and 4-ethylphenyl groups.

  • 3-Methyl group: Enhances steric bulk and may modulate electron density in the triazole ring.
  • Sulfonamide moiety: A critical pharmacophore for binding to biological targets (e.g., falcipain-2 in Plasmodium falciparum).
  • N-Benzyl and 4-ethylphenyl substituents: These groups contribute to lipophilicity and influence interactions with hydrophobic enzyme pockets .

Properties

IUPAC Name

N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-18-11-13-20(14-12-18)26(16-19-8-5-4-6-9-19)29(27,28)21-10-7-15-25-17(2)23-24-22(21)25/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHPNOUSMVGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Antimalarial Properties

Recent research has highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as promising candidates for antimalarial drug development. A study conducted by Karpina et al. (2020) synthesized a library of compounds that included N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide. The compounds were evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

  • In Vitro Activity : The synthesized compounds exhibited varying degrees of antimalarial activity. Notably, some derivatives showed inhibitory concentrations (IC50) as low as 2.24 μM, indicating potent activity against the malaria parasite .
  • Mechanism of Action : The compounds were designed to target falcipain-2, an enzyme critical for the parasite's survival. This targeted approach may help in developing drugs that are less likely to encounter resistance compared to existing treatments .

Table 1: Antimalarial Activity of Selected Compounds

Compound NameIC50 (μM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)2.24
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)4.98
This compoundTBD

Antioxidant Activity

In addition to its antimalarial potential, this compound has been investigated for its antioxidant properties. Research indicates that triazole derivatives can exhibit significant free radical scavenging activity.

Key Findings:

  • Radical Scavenging : Compounds containing the triazole ring have shown promising results in scavenging DPPH radicals with an inhibition percentage exceeding 90% at specific concentrations .
  • Comparative Efficacy : The antioxidant activity of this compound was found to be superior to standard antioxidants such as butylated hydroxyanisole (BHA), suggesting its potential utility in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

Compound Name% Inhibition at 100 µg/mLIC50 (µg/mL)
This compound>907.12
BHA (Butylated Hydroxyanisole)ReferenceReference

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their substituents, with data extracted from and :

Compound ID R1 (Benzyl Substituent) R2 (Aryl Substituent) 3-Position Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzyl 4-Ethylphenyl Methyl ~437.5 (calculated) Not reported
8a () 3-Chlorobenzyl 3,5-Difluorophenyl - 434.8 160–162
8c () 4-Methoxybenzyl 3,5-Dimethylphenyl Methyl ~434.5 (calculated) 168–169
8h () 2-Fluorobenzyl 3-Chlorophenyl Methyl 430.9 153–155

Key Observations :

  • Steric Effects : The methyl group at position 3 (shared with 8c and 8h ) may stabilize the triazole ring conformation, whereas its absence in 8a could alter binding dynamics .

SAR Insights :

Electron-Withdrawing Groups : Halogen substituents (e.g., Cl in 8a , F in 8h ) improve target binding via dipole interactions, as seen in their moderate activity.

Methoxy Groups : The 4-methoxybenzyl group in 8c may enhance solubility but reduce potency compared to halogenated analogs.

Ethyl vs. Methyl : The target compound’s 4-ethylphenyl group could extend hydrophobic interactions in enzyme pockets, though experimental validation is needed.

Biological Activity

N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimalarial properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a triazolopyridine core fused with a sulfonamide group. The molecular formula is C22H22N4O2SC_{22}H_{22}N_4O_2S with a molecular weight of 406.5 g/mol. The compound's unique structure may confer distinct biological properties compared to other sulfonamide derivatives.

Antimalarial Activity

Similar compounds within the triazolopyridine sulfonamide class have demonstrated promising antimalarial activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives have shown in vitro inhibitory concentrations (IC50) as low as 2.24 μM . Molecular docking studies indicate that these compounds interact with falcipain-2, an enzyme critical for the survival of the malaria parasite. This interaction suggests a potential mechanism through which this compound may exert its antimalarial effects .

The mechanism of action for this compound likely involves inhibition of specific enzymes within the malaria parasite. For example:

  • Target Enzyme : Falcipain-2
  • Inhibition Type : Competitive inhibition leading to disruption of parasite growth

This mechanism aligns with findings from related compounds that also target falcipain-2 and exhibit significant antimalarial activity .

Comparative Biological Activity

To better understand the biological activity of this compound in comparison to other triazolopyridine derivatives, the following table summarizes key findings from various studies:

Compound NameIC50 (μM)Target EnzymeBiological Activity
Compound A2.24Falcipain-2Antimalarial
Compound B4.98Falcipain-2Antimalarial
N-benzyl...TBDTBDTBD

Q & A

Q. What are the key synthetic strategies for preparing N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?

The compound is synthesized via a multi-step procedure involving:

  • Sulfonamide intermediate formation : Reacting [1,2,4]triazolo[4,3-a]pyridine sulfonamide precursors with substituted benzyl chlorides (e.g., 4-ethylbenzyl chloride) under basic conditions (K₂CO₃ or NaH) in solvents like DMF or acetonitrile.
  • Structural diversification : Introducing methyl or benzyl groups at the triazole or pyridine positions using alkylation or nucleophilic substitution. Yields typically range from 60–62% when using stoichiometric ratios of 1:1.1 (sulfonamide:benzyl chloride) at room temperature .

Q. How is the structural confirmation of this compound achieved post-synthesis?

A combination of analytical methods is used:

  • 1H/13C-NMR : Key signals include aromatic protons (δ 6.6–8.9 ppm), methyl groups (δ 2.0–2.8 ppm), and sulfonamide-linked CH₂ (δ ~5.2 ppm). The 3-methyl group on the triazole ring appears as a singlet (δ ~2.7 ppm) .
  • LC/MS : The molecular ion [M+H]+ is observed at m/z 435–445, confirming the molecular weight .
  • Elemental analysis : Matches calculated values for C, H, N, and S within ±0.3% .

Advanced Research Questions

Q. How do substituents on the benzyl and aryl groups influence biological activity?

SAR studies reveal:

  • Benzyl substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimalarial activity by increasing lipophilicity and target binding (e.g., PfATP4 inhibition). In contrast, bulky groups reduce solubility .
  • Aryl groups : Para-substituted ethyl or methyl groups on the phenyl ring improve metabolic stability. For example, the 4-ethylphenyl derivative shows a 2.5-fold longer half-life in hepatic microsomes compared to unsubstituted analogs .
  • Triazole modifications : Methylation at position 3 enhances thermal stability (melting points >160°C) but may reduce binding affinity due to steric hindrance .

Q. What computational methods are employed to predict target interactions and optimize activity?

  • Molecular docking : Used to model interactions with Plasmodium falciparum targets (e.g., PfATP4). The sulfonamide group forms hydrogen bonds with Asn145 and Asp144 residues, while the benzyl group occupies a hydrophobic pocket .
  • QSAR models : Predict logP and polar surface area to balance solubility and membrane permeability. Substituents with ClogP <4.5 and PSA <90 Ų are prioritized .
  • MD simulations : Assess binding stability over 100 ns trajectories; compounds with RMSD <2 Å are considered stable .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

Discrepancies often arise from:

  • Metabolic instability : Use hepatic microsome assays (e.g., human/rat CYP450 isoforms) to identify vulnerable sites. For example, oxidation of the benzyl group reduces bioavailability, prompting substitution with electron-withdrawing groups .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific kinase inhibition .
  • Formulation adjustments : Encapsulation in PEGylated liposomes improves plasma half-life from 2.3 to 8.7 hours in murine models .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

  • Prodrug approaches : Introduce phosphate esters at the sulfonamide group, increasing solubility by 10-fold while maintaining antimalarial IC₅₀ <50 nM .
  • Co-crystallization : Use succinic acid or cyclodextrins to form stable co-crystals, enhancing dissolution rates .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the triazole nitrogen, reducing logP from 3.8 to 2.1 .

Methodological Guidance

  • Handling NMR data contradictions : Compare coupling constants (e.g., J = 7.6 Hz for H-7/H-5 protons in the pyridine ring) and DEPT-135 spectra to resolve ambiguous assignments .
  • Optimizing reaction yields : Screen solvents (DMF > acetonitrile > THF) and bases (NaH > K₂CO₃) using DoE (Design of Experiments) to maximize yields to >70% .
  • Validating biological assays : Include positive controls (e.g., chloroquine for antimalarial studies) and use SYBR Green I fluorescence for dose-response curves (IC₅₀ reproducibility ±5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.